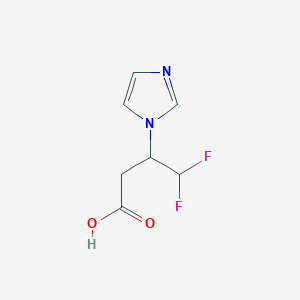

4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

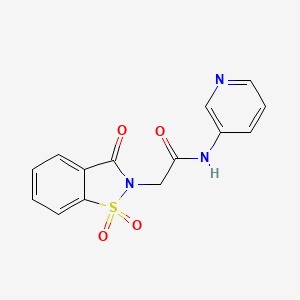

“4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 2138353-85-0 . It has a molecular weight of 190.15 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” is 1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) . This code provides a specific string of characters that describes the molecular structure of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid” include a melting point of 305 °C (dec.) (lit.), a predicted boiling point of 403.6±28.0 °C, and a predicted density of 1.28±0.1 g/cm3 . The compound is stored in a dry, room temperature environment .科学的研究の応用

Electrolytes for Fuel Cells

Room Temperature Dialkylimidazolium Ionic Liquid-Based Fuel Cells

Imidazolium ionic liquids, such as 1-n-butyl-3-methylimidazolium tetrafluoroborate (BMI.BF4), have been highlighted for their outstanding performance as electrolytes in fuel cells. These non-Bronsted acid-base room temperature imidazolium ionic liquids achieve a 67% overall cell efficiency when used as supporting electrolytes for commercially available alkaline fuel cells (AFC) operating at room temperature with air and hydrogen at atmospheric pressure (Souza et al., 2003).

Gas/Vapor Separations

Tunable Rare Earth fcu-MOF Platform for Gas/Vapor Separations

The deliberate construction of rare-earth (RE) metal-organic frameworks (MOFs) with restricted window apertures using reticular chemistry approaches has shown significant potential for selective adsorption kinetics-based separation and molecular sieving of gases and vapors. These RE-1,4-NDC-fcu-MOFs exhibit notable gas/solvent separation properties, driven mostly by adsorption kinetics, demonstrating the utility of imidazole derivatives in designing materials for efficient separation processes (Xue et al., 2015).

Sensing Applications

Fluorescent Imidazole-Based Chemosensors for Reversible Detection

Imidazole derivatives have been developed as reversible luminescent sensors for the detection of cyanide and mercury ions. These compounds exhibit selective sensing towards CN- ions with a detection limit as low as 0.8 μM, demonstrating their potential in environmental monitoring and safety applications (Emandi et al., 2018).

Synthetic Chemistry

Synthesis of Imidazol-2-ylidenes

An improved synthesis method for imidazol-2-ylidenes has been reported, showcasing the utility of imidazole derivatives in synthetic chemistry. This method involves the reaction of N,N'-dialkylthioureas with 3-hydroxy-2-butanone to give imidazole-2(3H)-thiones, which are then treated to yield imidazol-2-ylidenes in excellent yields, highlighting the versatility of imidazole derivatives in facilitating complex chemical syntheses (Kuhn & Kratz, 1993).

Safety And Hazards

特性

IUPAC Name |

4,4-difluoro-3-imidazol-1-ylbutanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F2N2O2/c8-7(9)5(3-6(12)13)11-2-1-10-4-11/h1-2,4-5,7H,3H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLQNYZVOGFPUEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(CC(=O)O)C(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-difluoro-3-(1H-imidazol-1-yl)butanoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(4-chlorophenyl)-1H-pyrazol-4-yl]-3,4-dihydro-2(1H)-pyridinone](/img/structure/B2913294.png)

![5-(2,4-dioxo-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl)-N-(3-methylbutyl)pentanamide](/img/structure/B2913295.png)

![9a-phenyl-octahydro-1H-pyrrolo[1,2-a][1,3]diazepin-7-one](/img/structure/B2913296.png)

![2-[[4-methyl-5-[(2-oxo-1,3-benzothiazol-3-yl)methyl]-1,2,4-triazol-3-yl]thio]-N-(phenylmethyl)acetamide](/img/structure/B2913297.png)

![4-Ethyl-5-fluoro-6-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B2913299.png)

![N-[1-(benzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]-4-fluorobenzamide](/img/structure/B2913300.png)

![N-(4-ethoxyphenyl)-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2913301.png)

![1-(Boc-aminomethyl)-2-oxabicyclo[3.1.1]heptan-5-amine](/img/structure/B2913303.png)

![2-(4-methyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}acetamide](/img/structure/B2913309.png)

![2,2,7,7-tetramethyl-N-(2-oxo-2-(phenylamino)ethyl)tetrahydro-3aH-bis([1,3]dioxolo)[4,5-b:4',5'-d]pyran-5-carboxamide](/img/structure/B2913310.png)